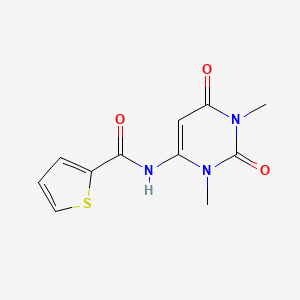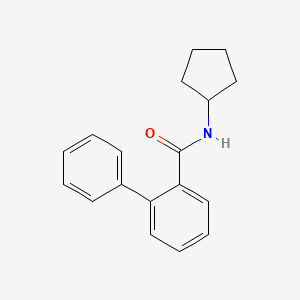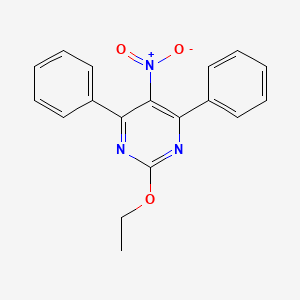
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole, also known as BCBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCBI is a benzimidazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and biology.
Mecanismo De Acción
The mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in oxidative stress and inflammation. 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has also been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole in lab experiments include its relatively simple synthesis and potent antioxidant and anti-inflammatory properties. However, one limitation of using 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is its potential toxicity, which may limit its use in certain applications. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole and its potential applications in various fields.
Direcciones Futuras
There are several potential future directions for research involving 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole. One area of interest is the potential use of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole in the treatment of various diseases and conditions, including cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole and its potential applications in various fields. Overall, 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is a promising compound that may have significant implications for scientific research and medicine.
Métodos De Síntesis
The synthesis of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole can be achieved through a variety of methods, including the condensation of o-phenylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. Other methods involve the reaction of o-phenylenediamine with benzyl bromide or benzyl alcohol, followed by the addition of 2-chlorobenzaldehyde. The synthesis of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is relatively simple and can be achieved with high yields.
Aplicaciones Científicas De Investigación
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and biology. 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases and conditions.
Propiedades
IUPAC Name |
1-benzyl-2-(2-chlorophenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2/c21-17-11-5-4-10-16(17)20-22-18-12-6-7-13-19(18)23(20)14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVWQYDLSBALKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)

![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)
![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)

